
diethyl 1,4-cyclohexanediylbiscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,4-cyclohexanediylbiscarbamate, also known as DEC, is a chemical compound that has been extensively studied for its potential use as an antifilarial drug. Filarial diseases are caused by parasitic worms that are transmitted to humans through the bites of infected mosquitoes. These diseases are a major public health concern in many parts of the world, particularly in tropical and subtropical regions.
Wirkmechanismus
Diethyl 1,4-cyclohexanediylbiscarbamate works by inhibiting the synthesis of microfilarial proteins, leading to the death of the parasites. It also disrupts the metabolism of the parasites, leading to their death. This compound has also been shown to have immunomodulatory effects, which may contribute to its antifilarial activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes in the liver and to decrease the levels of certain lipids in the blood. It has also been shown to have anti-inflammatory effects, which may contribute to its antifilarial activity.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 1,4-cyclohexanediylbiscarbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a range of conditions. It is also relatively inexpensive compared to other antifilarial drugs. However, this compound has some limitations. It has a relatively short half-life in the body, which may limit its effectiveness in some cases. It also has some potential side effects, including gastrointestinal upset and allergic reactions.
Zukünftige Richtungen
There are several potential future directions for research on diethyl 1,4-cyclohexanediylbiscarbamate. One area of research is the development of new formulations of this compound that can improve its effectiveness and reduce its potential side effects. Another area of research is the development of new drugs that target different stages of the filarial life cycle, including the adult worms. Additionally, research is needed to better understand the immunomodulatory effects of this compound and how they contribute to its antifilarial activity. Finally, research is needed to develop new strategies for the prevention and control of filarial diseases, including the development of new insecticides to reduce the transmission of the parasites.
Synthesemethoden
Diethyl 1,4-cyclohexanediylbiscarbamate can be synthesized through a variety of methods, including the reaction of diethyl carbonate with 1,4-cyclohexanediamine in the presence of a catalyst. Other methods include the reaction of diethyl carbonate with cyclohexanone and subsequent reaction with 1,4-cyclohexanediamine.
Wissenschaftliche Forschungsanwendungen
Diethyl 1,4-cyclohexanediylbiscarbamate has been extensively studied for its potential use as an antifilarial drug. Studies have shown that this compound is effective in killing the microfilariae (larval stage) of parasitic worms that cause filarial diseases such as lymphatic filariasis and onchocerciasis. This compound is also effective in reducing the transmission of these diseases by killing the microfilariae in the blood of infected individuals.
Eigenschaften
IUPAC Name |
ethyl N-[4-(ethoxycarbonylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14-12(16)18-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNJKCNIMETAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)
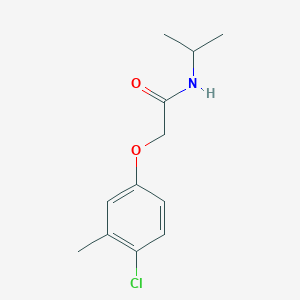
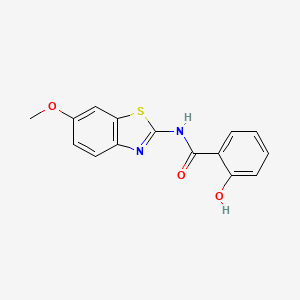
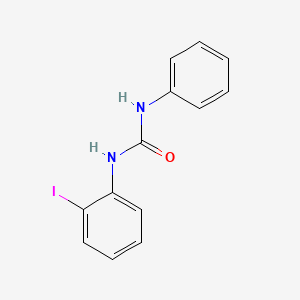
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
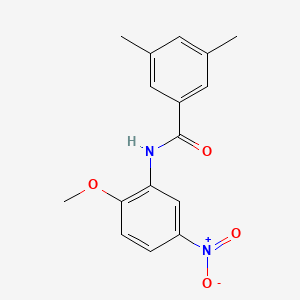
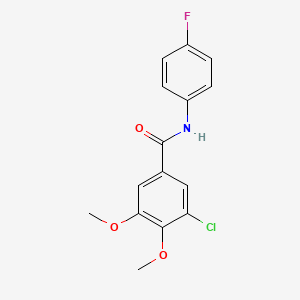
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)
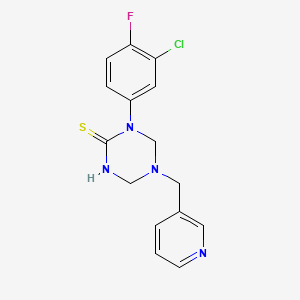
![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)
